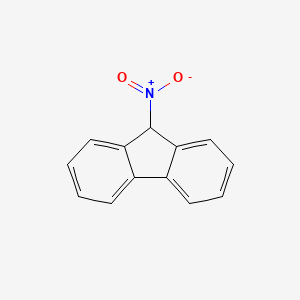

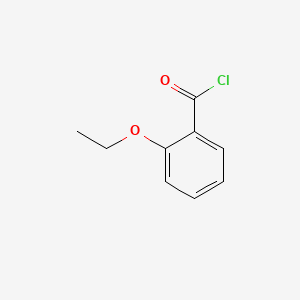

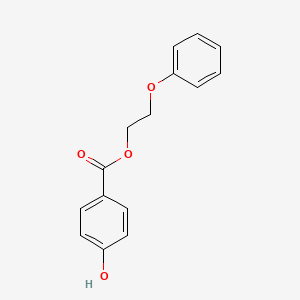

![molecular formula C6H7N3O4 B1364209 [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid CAS No. 797806-70-3](/img/structure/B1364209.png)

[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

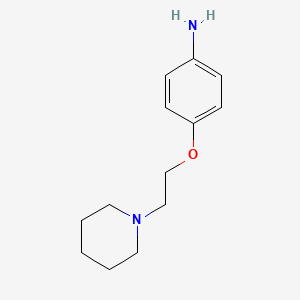

“[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid” is a chemical compound with the CAS Number: 797806-70-3. Its molecular formula is C6H7N3O4 and it has a molecular weight of 185.14 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7N3O4/c1-3-5(9-13-8-3)6(12)7-2-4(10)11/h2H2,1H3,(H,7,12)(H,10,11). The InChI key is KMFMNUWENSCPHR-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Explosive Materials : Compounds related to [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid have been explored for their potential as secondary explosives. For instance, He et al. (2018) developed energetic salts with characteristics typical of secondary explosives, showing promise as replacements for existing materials due to their high crystal density and thermal stability (He, Imler, Parrish, & Shreeve, 2018).

Synthesis of Insensitive Energetic Materials : Research by Yu et al. (2017) focused on synthesizing derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These compounds displayed moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential as superior materials to TNT (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

Photochemical Synthesis : Buscemi et al. (2001) reported a photochemical methodology for synthesizing furazan derivatives. This process involves irradiation in methanol and with ammonia, leading to the formation of various oxadiazoles (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).

Platelet Aggregation Inhibition : Research into the medical applications of furazan derivatives was conducted by Calvino et al. (1992). They synthesized a series of furoxan and furazan derivatives showing activity as inhibitors of platelet aggregation, with certain compounds exhibiting significant effects on cytosolic free Ca2+ and malondialdehyde production (Calvino, Fruttero, Ghigo, Bosìa, Pescarmona, & Gasco, 1992).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of “[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen

Biochemical Pathways

The specific biochemical pathways affected by “this compound” are currently unknown. activities . This suggests that the compound may affect pathways related to these biological activities.

Pharmacokinetics

The compound’s impact on bioavailability is also currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Propiedades

IUPAC Name |

2-[(4-methyl-1,2,5-oxadiazole-3-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-3-5(9-13-8-3)6(12)7-2-4(10)11/h2H2,1H3,(H,7,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFMNUWENSCPHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389514 |

Source

|

| Record name | N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

797806-70-3 |

Source

|

| Record name | N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.